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Compound Name: 2-Chloro-7-methoxyquinoxaline

Cat. No.: B1601373 Get Quote
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Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the

definitive characterization of 2-Chloro-7-methoxyquinoxaline, a key heterocyclic intermediate

in pharmaceutical synthesis. Recognizing the criticality of structural integrity and purity

assessment in drug development, this document details optimized protocols for Nuclear

Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance

Liquid Chromatography (HPLC). The causality behind experimental choices is explained to

empower researchers in adapting these methods. This guide serves as a practical, field-proven

resource for ensuring the quality and identity of this important chemical entity.

Introduction and Molecular Overview
2-Chloro-7-methoxyquinoxaline is a substituted benzoheterocycle that serves as a versatile

scaffold in medicinal chemistry. Its derivatives are explored for a wide range of pharmacological

activities, making the unambiguous characterization of this starting material a foundational

requirement for any research and development program. The presence of distinct functional

groups—a chloro substituent, a methoxy group, and the quinoxaline core—necessitates a

multi-technique approach to confirm its identity, structure, and purity.
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Molecular Attributes:

Property Value

Molecular Formula C₉H₇ClN₂O

Molecular Weight 194.62 g/mol

Chemical Structure

Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment, connectivity, and spatial relationships of atoms within the molecule.

Rationale for NMR
For 2-Chloro-7-methoxyquinoxaline, ¹H NMR is essential to confirm the substitution pattern

on the aromatic rings and the presence of the methoxy group. ¹³C NMR complements this by

identifying all unique carbon environments, including the quaternary carbons of the quinoxaline

core. For complex quinoxaline derivatives, 2D NMR techniques (COSY, HSQC, HMBC) are

invaluable for definitive signal assignment.

Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:

Accurately weigh 5-10 mg of the 2-Chloro-7-methoxyquinoxaline sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved to achieve high-resolution spectra.

2. Instrumentation and Parameters:
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Spectrometer: 400 MHz or higher field NMR spectrometer.

Temperature: 298 K.

¹H NMR Parameters:

Pulse Sequence: Standard single pulse (zg30).

Number of Scans: 16-32.

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Spectral Width: 0 to 200 ppm.

Data Interpretation and Expected Spectra
The chemical environment of each nucleus dictates its resonance frequency (chemical shift).

The expected shifts for 2-Chloro-7-methoxyquinoxaline are based on established principles

of substituent effects on aromatic systems.[1][2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
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Atom Assignment
Predicted ¹H Shift (ppm) &
Multiplicity

Predicted ¹³C Shift (ppm)

H3 ~8.5 (s) ~145.0

H5 ~7.8 (d) ~129.0

H6 ~7.2 (dd) ~125.0

H8 ~7.1 (d) ~106.0

OCH₃ ~3.9 (s) ~56.0

C2 (Cl) - ~152.0

C7 (OCH₃) - ~162.0

C4a - ~140.0

C8a - ~138.0

Note: Predicted values can vary based on solvent and concentration. Multiplicity: s=singlet,

d=doublet, dd=doublet of doublets.

Molecular Weight and Fragmentation by Mass
Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of a compound and

providing structural clues through its fragmentation pattern.

Rationale for MS
For 2-Chloro-7-methoxyquinoxaline, MS serves two primary purposes:

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can confirm the

elemental composition (C₉H₇ClN₂O) with high accuracy.

Structural Verification: The fragmentation pattern, particularly the isotopic signature of

chlorine, provides definitive evidence of the compound's identity.[5]
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Experimental Protocol: GC-MS (EI)
1. Sample Preparation:

Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as

methanol or ethyl acetate.

2. Instrumentation and Parameters:

System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization

(EI) source.

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm).

GC Program:

Inlet Temperature: 250°C.

Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Data Interpretation and Expected Spectrum
The EI mass spectrum will exhibit a characteristic molecular ion and several key fragment ions.

[6][7]

Table 2: Expected m/z Peaks and Fragment Identities
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m/z Value Ion Identity Significance

194 [M]⁺ Molecular ion peak.

196 [M+2]⁺

Key Isotopic Peak: Confirms

the presence of one chlorine

atom (³⁷Cl isotope). Its

intensity should be ~32% of

the m/z 194 peak.

179 [M - CH₃]⁺
Loss of a methyl radical from

the methoxy group.

159 [M - Cl]⁺ Loss of a chlorine radical.

131 [M - Cl - CO]⁺

Subsequent loss of carbon

monoxide from the [M-Cl]⁺

fragment.

The presence of the [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio is a definitive

fingerprint for a monochlorinated compound.[8][9]

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and

quantifying impurities. A well-developed reversed-phase method can effectively separate the

main compound from starting materials, by-products, and degradants.[10]

Rationale for HPLC
A stability-indicating HPLC method is crucial to ensure that the measured purity is accurate and

that any potential impurities are resolved and detected.[11] For 2-Chloro-7-
methoxyquinoxaline, a C18 column is an excellent starting point due to its hydrophobicity,

which provides good retention for aromatic compounds.[12]

Experimental Protocol: Reversed-Phase HPLC
1. Sample and Standard Preparation:
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Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

Standard Solution: Prepare a stock solution of ~1.0 mg/mL by accurately weighing the

reference standard and dissolving it in the diluent. Prepare working standards by dilution

(e.g., 0.1 mg/mL).

Sample Solution: Prepare the sample to be tested at the same concentration as the main

working standard.

2. Instrumentation and Parameters:

Table 3: HPLC Method Parameters

Parameter Recommended Condition

Column C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Elution Gradient: 30% B to 95% B over 15 min

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection UV at 254 nm (or λₘₐₓ from UV scan)

Injection Volume 10 µL

Data Analysis
A pure sample should yield a single major peak in the chromatogram.

Purity is calculated based on the area percent of the main peak relative to the total area of all

peaks.

The method should be validated for specificity, linearity, accuracy, and precision as per

regulatory guidelines.
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Complementary Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
Quinoxaline systems are chromophoric and exhibit distinct UV absorption.[13][14] A UV-Vis

spectrum is useful for quickly confirming the presence of the quinoxaline core and for

determining the optimal wavelength (λₘₐₓ) for HPLC detection.[15][16]

Protocol: Dissolve a small amount of sample in methanol or acetonitrile and record the

spectrum from 200-400 nm.

Expected Result: Expect strong absorption maxima (λₘₐₓ) characteristic of the quinoxaline

ring system, typically in the 240-260 nm and 300-340 nm regions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule.

Protocol: Analyze the neat solid sample using an Attenuated Total Reflectance (ATR)

accessory.

Expected Bands:

~3050-3100 cm⁻¹: Aromatic C-H stretch.

~2850-2950 cm⁻¹: Aliphatic C-H stretch (methoxy group).

~1600, 1500, 1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

~1250 cm⁻¹: Aryl-O-C stretch (methoxy ether).[17]

~700-850 cm⁻¹: C-Cl stretch and C-H out-of-plane bending.

Integrated Analytical Workflow
The characterization of 2-Chloro-7-methoxyquinoxaline is a sequential and confirmatory

process. The following workflow ensures a comprehensive analysis from initial identification to

final purity assessment.
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Structural Confirmation

Purity & Quantification

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(GC-MS or LC-MS)

Confirms MW

HPLC-UV Analysis

Identity Confirmed

FT-IR Spectroscopy

Final Certificate
of Analysis

UV-Vis Spectroscopy

Sets λₘₐₓ

Sample Received:
2-Chloro-7-methoxyquinoxaline

Click to download full resolution via product page

Caption: Integrated workflow for the complete characterization of 2-Chloro-7-
methoxyquinoxaline.

Conclusion
The analytical characterization of 2-Chloro-7-methoxyquinoxaline requires a multi-faceted

approach. By systematically applying NMR for structural elucidation, mass spectrometry for

molecular weight and elemental confirmation, and HPLC for purity assessment, researchers

can ensure the quality and integrity of this vital pharmaceutical building block. The protocols
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and expected data presented in this guide provide a robust framework for achieving a

comprehensive and reliable characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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